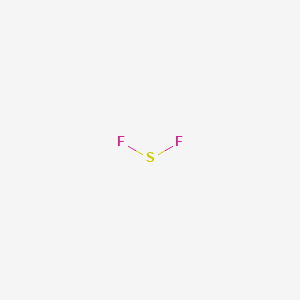

Sulfur difluoride

描述

Structure

3D Structure

属性

CAS 编号 |

13814-25-0 |

|---|---|

分子式 |

F2S |

分子量 |

70.06 g/mol |

IUPAC 名称 |

fluoro thiohypofluorite |

InChI |

InChI=1S/F2S/c1-3-2 |

InChI 键 |

QTJXVIKNLHZIKL-UHFFFAOYSA-N |

SMILES |

FSF |

规范 SMILES |

FSF |

其他CAS编号 |

13814-25-0 |

同义词 |

SF2 compound sulfur difluoride sulfur fluoride |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Sulfur Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur difluoride (SF₂), a nonlinear molecule with C₂ᵥ symmetry, is a fascinating yet highly unstable inorganic compound.[1][2] Its transient nature and high reactivity make it a subject of significant interest in chemical research, particularly in the study of sulfur-fluorine compounds. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of SF₂, tailored for a technical audience.

Synthesis of this compound

The generation of this compound is most commonly achieved through the reaction of sulfur dichloride (SCl₂) with a metal fluoride at low pressures.[2] Mercury(II) fluoride (HgF₂) or potassium fluoride (KF) are typically employed for this purpose.[2] An alternative synthesis route involves the reaction of oxygen difluoride (OF₂) with hydrogen sulfide (H₂S).

Reaction Pathways:

-

SCl₂ + 2 KF → SF₂ + 2 KCl

-

SCl₂ + HgF₂ → SF₂ + HgCl₂

-

OF₂ + H₂S → SF₂ + H₂O

Experimental Protocol: Synthesis from Sulfur Dichloride and Mercury(II) Fluoride

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound. Extreme caution is advised due to the high toxicity and reactivity of the involved substances.

Materials:

-

Sulfur dichloride (SCl₂)

-

Mercury(II) fluoride (HgF₂)

-

Low-pressure reaction vessel

-

Vacuum line

-

Cold traps (e.g., liquid nitrogen)

Procedure:

-

Apparatus Setup: Assemble the reaction vessel on a vacuum line equipped with at least two cold traps. The entire apparatus must be scrupulously dried to prevent hydrolysis of the reactants and products.

-

Reactant Charging: In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with mercury(II) fluoride.

-

Evacuation: Evacuate the reaction apparatus to a low pressure.

-

Reactant Introduction: Slowly introduce sulfur dichloride vapor into the reaction vessel. The flow rate should be carefully controlled to maintain a low pressure throughout the reaction.

-

Reaction Conditions: The reaction typically proceeds at room temperature. Gentle heating may be applied to facilitate the reaction, but this must be done with extreme care due to the instability of the product.

-

Product Collection: The gaseous this compound product is continuously removed from the reaction vessel under vacuum and collected in a cold trap cooled with liquid nitrogen. Unreacted SCl₂ and other volatile byproducts may also be collected.

-

Purification: Purification of SF₂ can be achieved by low-temperature fractional distillation. The collected products in the cold trap are slowly warmed, and the different components are collected in separate traps based on their boiling points.

Properties of this compound

This compound is a colorless gas that is highly unstable and readily decomposes. Its physical and chemical properties are summarized in the tables below.

Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | SF₂ | |

| Molar Mass | 70.062 g/mol | |

| Appearance | Colorless gas | |

| Molecular Geometry | Bent (C₂ᵥ symmetry) | [1] |

| S-F Bond Length | 1.589 Å | [1] |

| F-S-F Bond Angle | 98° 16' | [1] |

| Dipole Moment | 1.05 D | [1] |

Thermodynamic Properties

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -293.19 ± 10.00 kJ/mol | [3] |

| Standard Entropy (S°₂₉₈) | 257.60 ± 0.10 J/(K·mol) | [3] |

| Heat Capacity (Cp₂₉₈) | 44.41 J/(K·mol) | [3] |

Spectroscopic Data

| Spectroscopic Method | Wavenumber (cm⁻¹) | Reference |

| Infrared (Fundamental Vibrations) | ν₁ (A₁): 839 | [3] |

| ν₂ (A₁): 355 | [3] | |

| ν₃ (B₂): 813 | [3] |

Reactivity and Chemical Behavior

This compound is a highly reactive species that acts as a strong oxidizing agent.[3] Its chemistry is dominated by its instability and tendency to undergo dimerization and react with a variety of substances.

Dimerization to FSSF₃

This compound readily dimerizes to form 1,1,1,2-tetrafluorodisulfane (FSSF₃), an unsymmetrical isomer of S₂F₄.[4] This dimerization is a reversible process.[4] The proposed mechanism involves the insertion of one SF₂ molecule into the S-F bond of another.

Reaction with Water

This compound reacts violently with water, undergoing hydrolysis to produce hydrofluoric acid and sulfur dioxide, both of which are toxic and corrosive.[3]

Reaction: SF₂ + 2 H₂O → SO₂ + 2 HF

Reactions with Other Compounds

Due to its high reactivity, SF₂ is expected to react aggressively with numerous organic compounds.[3] It is also utilized as a reagent in the synthesis of other sulfur fluorides.[3] While specific, well-documented examples of its reactions with a broad range of organic and inorganic compounds are scarce due to its instability, its behavior as a strong oxidizing agent suggests it will readily react with reducing agents and compounds containing easily oxidizable functional groups.

Safety and Handling

The handling of this compound requires stringent safety protocols due to its high toxicity, reactivity, and instability.

-

Engineering Controls: All work with SF₂ must be conducted in a well-ventilated fume hood or a glovebox. A vacuum line with appropriate trapping is necessary for its synthesis and manipulation.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, a lab coat, and safety goggles are mandatory. In the event of a potential leak or exposure, respiratory protection, such as a self-contained breathing apparatus (SCBA), should be used.

-

Storage: Due to its instability, SF₂ is typically generated in situ for immediate use. If short-term storage is necessary, it must be kept at very low temperatures (e.g., in a liquid nitrogen trap) in a properly sealed and compatible container.

-

Incompatible Materials: SF₂ should be kept away from water, moisture, and reducing agents.

-

Emergency Procedures: In case of a leak, the area should be evacuated immediately. Spills should be handled by trained personnel with appropriate PPE.

Conclusion

This compound is a highly reactive and unstable molecule with a well-defined bent structure. While its synthesis is achievable through established methods, its handling and characterization require specialized equipment and stringent safety precautions. Its propensity to dimerize and react with a variety of substances makes it a valuable subject for fundamental chemical research, although its practical applications are limited by its instability. Further research into its reactivity could unveil novel synthetic pathways for other sulfur-fluorine compounds.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Sulfur Difluoride (SF₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur difluoride (SF₂) is an inorganic compound notable for its bent molecular geometry and inherent instability. This guide provides a comprehensive technical overview of the molecular structure, bonding, and key physicochemical properties of SF₂. Leveraging Valence Shell Electron Pair Repulsion (VSEPR) theory, hybridization concepts, and Molecular Orbital (MO) theory, we explore the electronic and geometric configurations that define this molecule. Detailed summaries of its quantitative structural data, experimental determination protocols, synthesis, and reactivity are presented to offer a thorough understanding for professionals in research and development.

Molecular Structure and Geometry

The spatial arrangement of atoms in this compound is a direct consequence of the electronic configuration of its central sulfur atom. A combination of theoretical models provides a robust framework for understanding its structure.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The foundation for understanding SF₂'s geometry begins with its Lewis structure. The molecule consists of one sulfur atom and two fluorine atoms. Sulfur, in Group 16, contributes six valence electrons, while each fluorine, in Group 17, contributes seven, for a total of 20 valence electrons.

The resulting Lewis structure features a central sulfur atom forming single covalent bonds with two fluorine atoms. The octets of the fluorine atoms are completed with three lone pairs each. The remaining four valence electrons reside on the sulfur atom as two lone pairs.[1][2][3]

According to VSEPR theory, the four electron pairs around the central sulfur atom (two bonding pairs and two lone pairs) arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[4] However, the molecular geometry, which describes the arrangement of only the atoms, is bent or V-shaped .[1][2] The VSEPR notation for SF₂ is AX₂E₂, where 'A' is the central atom, 'X' is a bonded atom, and 'E' represents a lone pair.

The presence of two lone pairs on the sulfur atom exerts greater repulsive forces than the bonding pairs, compressing the F-S-F bond angle to be significantly less than the ideal tetrahedral angle of 109.5°.[5][6]

Hybridization

To accommodate four regions of electron density (two bonds and two lone pairs), the sulfur atom in SF₂ undergoes sp³ hybridization . Its one 3s and three 3p atomic orbitals combine to form four equivalent sp³ hybrid orbitals, which are arranged tetrahedrally. Two of these orbitals overlap with the 2p orbitals of the fluorine atoms to form the two S-F sigma (σ) bonds, while the other two orbitals hold the lone pairs.[5]

Chemical Bonding and Polarity

The nature of the bonds within SF₂ and the overall distribution of charge across the molecule are critical to its chemical properties.

Bond Polarity

The S-F bond is polar covalent . This polarity arises from the significant difference in electronegativity between sulfur (2.58 on the Pauling scale) and fluorine (3.98).[5] The highly electronegative fluorine atoms pull the shared bonding electrons closer, creating a partial negative charge (δ-) on each fluorine and a partial positive charge (δ+) on the sulfur atom.

Molecular Polarity

Despite the presence of two identical polar bonds, the SF₂ molecule is polar . Its bent geometry prevents the individual S-F bond dipoles from canceling each other out.[5][7] The vector sum of the bond dipoles results in a non-zero net molecular dipole moment, making the molecule polar. This polarity influences its physical properties and reactivity.[2]

Molecular Orbital (MO) Theory Perspective

While VSEPR and hybridization theories offer a convenient localized model, Molecular Orbital (MO) theory provides a more detailed, delocalized view of the electronic structure. For a molecule like SF₂, the 3s and 3p atomic orbitals of sulfur and the 2p atomic orbitals of the two fluorine atoms combine to form a set of molecular orbitals (bonding, non-bonding, and antibonding).

The 20 valence electrons fill these molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The MO model correctly predicts the bent geometry and explains the distribution of electron density across the entire molecule.

Quantitative Structural Data

The structural parameters of SF₂ have been precisely determined through experimental techniques.

| Property | Value | Reference(s) |

| Molecular Geometry | Bent / V-shaped | [1][2] |

| F-S-F Bond Angle | 98° 16' (approx. 98.3°) | [6][8] |

| S-F Bond Length | 1.589 Å (159 pm) | [8][9][10] |

| Dipole Moment (µ) | 1.05 D | [8] |

| Hybridization of S | sp³ | [5] |

Experimental Protocols for Structural Determination

The primary experimental technique used to determine the precise molecular structure of SF₂ is microwave rotational spectroscopy .[8]

Methodology: Microwave Rotational Spectroscopy

This method is highly effective for determining the geometry of small, polar molecules in the gas phase.[11]

-

Sample Preparation: A gaseous sample of SF₂ is introduced into a high-vacuum sample cell at low pressure. This ensures that molecules can rotate freely with minimal intermolecular collisions.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption of Radiation: As a polar molecule, SF₂ possesses a permanent electric dipole moment. This allows it to interact with the oscillating electric field of the microwave radiation, absorbing energy at specific frequencies that correspond to transitions between quantized rotational energy levels.

-

Spectral Analysis: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum consisting of sharp absorption lines.

-

Determination of Rotational Constants: The frequencies of these spectral lines are used to calculate the molecule's principal moments of inertia (Iₐ, Iₑ, I𝒸), from which highly precise rotational constants (A, B, C) are derived.

-

Structural Calculation: By analyzing the rotational constants for the primary isotopic species (³²S¹⁹F₂) and at least one other isotopologue (e.g., ³⁴S¹⁹F₂), the positions of the atoms can be determined using Kraitchman's equations. This allows for the precise calculation of the S-F bond lengths and the F-S-F bond angle.[8][9] The Stark effect (the splitting of spectral lines in an applied electric field) is used to determine the molecule's electric dipole moment.[4]

Synthesis and Reactivity

This compound is a highly unstable compound that cannot be stored for long periods.

Synthesis

SF₂ can be generated through several methods, typically involving the fluorination of other sulfur compounds at low pressures. Common laboratory syntheses include:

-

The reaction of sulfur dichloride (SCl₂) with potassium fluoride (KF) or mercury(II) fluoride (HgF₂).[12]

-

SCl₂ + 2 KF → SF₂ + 2 KCl

-

SCl₂ + HgF₂ → SF₂ + HgCl₂

-

-

The reaction of hydrogen sulfide (H₂S) with oxygen difluoride (OF₂).[12]

-

OF₂ + H₂S → SF₂ + H₂O

-

Reactivity and Instability

SF₂ is highly reactive and readily undergoes decomposition. Its most notable reaction is its rapid dimerization into disulfur tetrafluoride (FSSF₃), an unsymmetrical isomer of S₂F₄.[10][12] This instability makes its experimental study challenging and necessitates its preparation in situ for most applications.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Sf2 Lewis Structure - Housing Innovations [dev.housing.arizona.edu]

- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 4. Determination of molecular structure with microwave spectroscopy - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Orbital Theory [chemed.chem.purdue.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. McGuire Research Group [mcguirelab.mit.edu]

- 12. This compound - Wikipedia [en.wikipedia.org]

Theoretical Prediction of Sulfur Difluoride Geometry: An In-depth Technical Guide

Abstract

Sulfur difluoride (SF₂) is a molecule of significant interest in theoretical and experimental chemistry due to its simple yet illustrative structure. This technical guide provides a comprehensive overview of the theoretical prediction of SF₂ geometry, supported by computational data and validated by experimental findings. We delve into the application of Valence Shell Electron Pair Repulsion (VSEPR) theory, and advanced computational chemistry methods such as ab initio and Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the principles and methodologies used to determine and predict molecular geometry.

Introduction

The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its physical and chemical properties, including reactivity, polarity, and spectroscopic signature.[1] For this compound (SF₂), a precise understanding of its geometry is crucial for applications in specialized chemical processes. This guide outlines the theoretical frameworks and computational workflows used to predict the bent geometry of SF₂.

The central sulfur atom in SF₂ is bonded to two fluorine atoms and possesses two lone pairs of electrons.[2] This arrangement leads to a unique geometry that deviates from simple linear predictions. We will explore how theoretical models account for the repulsive forces between electron pairs to arrive at the correct molecular shape.

Theoretical Framework: VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a foundational model used to predict the geometry of molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom.[3][4]

Application of VSEPR to SF₂

The prediction of SF₂ geometry using VSEPR theory follows a systematic workflow:

-

Lewis Structure Determination : The first step is to draw the Lewis structure to identify the arrangement of valence electrons.[5]

-

Electron Domain Geometry : The number of electron domains (bonding pairs and lone pairs) around the central atom determines the electron geometry.

-

Molecular Geometry : The molecular geometry is determined by the arrangement of the atoms only.

Computational Chemistry Methods

While VSEPR theory provides a qualitative prediction, computational chemistry offers quantitative data on molecular geometry through methods like ab initio calculations and Density Functional Theory (DFT).[1] These methods solve the Schrödinger equation to find the minimum energy configuration of the molecule.[1][9]

Geometry Optimization Workflow

The process of computational geometry prediction involves an iterative process to find the lowest energy structure, known as geometry optimization.

-

Initial Guess : A starting geometry for SF₂ is proposed, often based on VSEPR theory or standard bond lengths.

-

Energy Calculation : The electronic energy of the initial geometry is calculated using a chosen theoretical method (e.g., DFT with a specific functional) and basis set.

-

Force Calculation : The forces on each atom are computed. If the forces are not close to zero, the atoms are moved in a direction that lowers the overall energy.

-

Iteration : Steps 2 and 3 are repeated until the forces on the atoms are negligible and the energy change between steps is minimal, indicating a stable, low-energy structure has been found.

References

- 1. Molecular Geometry Prediction → Area → Sustainability [pollution.sustainability-directory.com]

- 2. Page loading... [guidechem.com]

- 3. proprep.com [proprep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determine the molecular shape and polarity of this compound (SF₂) usi.. [askfilo.com]

- 6. geometryofmolecules.com [geometryofmolecules.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. SF2 Geometry and Hybridization - Chemistry Steps [general.chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide to Computational Studies of SF₂ Electronic States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies and findings related to the electronic states of sulfur difluoride (SF₂). SF₂ is a molecule of significant interest due to its role as a reactive intermediate in various chemical processes, including plasma etching. Understanding its electronic structure is crucial for controlling these processes and for the broader field of sulfur chemistry. This document summarizes key quantitative data from high-level computational studies, details the theoretical protocols employed, and visualizes the relationships between different computational steps.

Ground Electronic State of SF₂ (X̃ ¹A₁)

The ground electronic state of this compound is of ¹A₁ symmetry. Its geometric and energetic properties have been extensively studied using high-level ab initio methods.

Computational Data

A highly accurate characterization of the ground state has been achieved using the restricted-spin coupled-cluster with single and double and perturbative triple excitations [RCCSD(T)] method. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Basis Set |

| Equilibrium Geometry | |||

| S-F Bond Length (rₑ) | 1.588 Å | RCCSD(T) | aug-cc-pV(5+d)Z |

| F-S-F Bond Angle (θₑ) | 98.07° | RCCSD(T) | aug-cc-pV(5+d)Z |

| Harmonic Vibrational Frequencies | |||

| Symmetric Stretch (ν₁) | 845 cm⁻¹ | RCCSD(T) | aug-cc-pV(Q+d)Z |

| Bending (ν₂) | 358 cm⁻¹ | RCCSD(T) | aug-cc-pV(Q+d)Z |

| Asymmetric Stretch (ν₃) | 833 cm⁻¹ | RCCSD(T) | aug-cc-pV(Q+d)Z |

Experimental Protocols: Ground State Calculation Workflow

The computational protocol for obtaining accurate ground state properties of SF₂ typically involves a series of steps, starting from a less computationally expensive method and progressively moving to more accurate ones.

Methodology Details:

-

Initial Geometry: A reasonable starting geometry for SF₂ is constructed based on VSEPR theory or data from similar molecules.

-

Hartree-Fock (HF) Optimization: The initial geometry is optimized at the Hartree-Fock level of theory with a modest basis set (e.g., cc-pVDZ). This provides a good starting point for more accurate calculations.

-

Post-HF Optimization: The geometry is further refined using a correlated method such as Møller-Plesset perturbation theory (MP2) or a density functional theory (DFT) functional.

-

High-Accuracy Optimization: For the highest accuracy, a coupled-cluster method like RCCSD(T) with a large basis set (e.g., aug-cc-pV(Q+d)Z or aug-cc-pV(5+d)Z) is employed for the final geometry optimization.

-

Frequency Calculation: At the final optimized geometry, a vibrational frequency calculation is performed at the same high level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

Low-Lying Singlet Excited Electronic States of SF₂

The excited electronic states of SF₂ are crucial for understanding its photochemistry. Theoretical studies have employed multireference methods to accurately describe these states, as single-reference methods often fail for excited states with significant multi-configurational character.

Computational Data

The geometries of the low-lying singlet excited states have been optimized using the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2) methods. The adiabatic excitation energies (T₀) calculated with CASPT2 and Multireference Singles and Doubles Configuration Interaction (MRSDCI) provide insights into the relative energies of these states.

| State | Symmetry | Adiabatic Excitation Energy (T₀) (eV) - CASPT2 | Adiabatic Excitation Energy (T₀) (eV) - MRSDCI |

| X̃ ¹A₁ | ¹A₁ | 0.00 | 0.00 |

| 1 ¹B₁ | ¹B₁ | 3.63 | 3.61 |

| 1 ¹A₂ | ¹A₂ | 4.08 | 4.06 |

| 2 ¹B₁ | ¹B₁ | 4.98 | 4.95 |

Note: These values are based on the abstract of a key study, and further details from the full publication would be necessary for a more comprehensive analysis.

Experimental Protocols: Excited State Calculation Workflow

The calculation of excited state properties, particularly for molecules with potential for strong electron correlation, requires a more sophisticated workflow than ground state calculations. Multireference methods are often essential.

Methodology Details:

-

Ground State Calculation: An initial calculation on the ground state is performed to obtain a good set of molecular orbitals.

-

Active Space Selection: A crucial step in multireference calculations is the selection of the active space for the CASSCF calculation. This typically includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and other frontier orbitals that are expected to be involved in the electronic excitations. For SF₂, the active space would likely involve the valence p-orbitals of sulfur and fluorine.

-

State-Averaged CASSCF (SA-CASSCF): A SA-CASSCF calculation is performed to obtain a balanced description of the ground and several low-lying excited states. This involves optimizing the molecular orbitals and the configuration interaction coefficients for an average energy of the states of interest.

-

Dynamic Correlation Correction (CASPT2): The CASSCF method accounts for static electron correlation within the active space. To include dynamic correlation, a second-order perturbation theory correction (CASPT2) is applied to the CASSCF energies.

-

Excited State Geometry Optimization: The geometries of the individual excited states are optimized at the CASSCF or CASPT2 level of theory.

-

Final Energies: The final adiabatic excitation energies are calculated as the difference in the CASPT2 energies between the optimized ground and excited states, including zero-point vibrational energy corrections.

Cationic Electronic States of SF₂⁺

The study of the cationic states of SF₂ is important for interpreting its photoelectron spectrum. High-accuracy computational methods have been employed to determine the geometries and ionization energies of these states.

Computational Data

The geometries and energies of the low-lying doublet electronic states of SF₂⁺ have been calculated using the RCCSD(T) method with large basis sets.

| State | Symmetry | S-F Bond Length (rₑ) (Å) | F-S-F Bond Angle (θₑ) (°) | Adiabatic Ionization Energy (eV) | Vertical Ionization Energy (eV) |

| X̃ ⁺ ²B₁ | ²B₁ | 1.602 | 102.3 | 10.12 | 10.27 |

| Ã ⁺ ²A₁ | ²A₁ | 1.579 | 120.7 | 12.45 | 12.68 |

| B̃ ⁺ ²B₂ | ²B₂ | 1.661 | 82.8 | 13.51 | 13.72 |

| C̃ ⁺ ²A₂ | ²A₂ | 1.637 | 96.5 | 14.89 | 15.08 |

Data obtained from RCCSD(T)/aug-cc-pV(5+d)Z calculations.

Experimental Protocols: Cationic State Calculation and Photoelectron Spectrum Simulation

The computational workflow for studying cationic states and simulating the photoelectron spectrum involves calculating the properties of both the neutral ground state and the various cationic states.

Methodology Details:

-

Neutral and Cationic State Calculations: The equilibrium geometries and harmonic vibrational frequencies of the neutral SF₂ ground state and the low-lying cationic states of SF₂⁺ are calculated at a high level of theory (e.g., RCCSD(T)).

-

Potential Energy Function (PEF) Computation: For a more accurate simulation, potential energy functions are computed for the neutral and cationic states.

-

Franck-Condon Factor (FCF) Calculation: Anharmonic vibrational wavefunctions are obtained from the PEFs, and these are used to compute the Franck-Condon factors for the photoionization transitions. The Duschinsky effect, which accounts for the mixing of normal modes between different electronic states, should be included for accurate intensity predictions.

-

Spectrum Simulation: The calculated ionization energies and Franck-Condon factors are used to simulate the photoelectron spectrum, which can then be compared with experimental data.

This guide provides a foundational understanding of the computational approaches used to study the electronic states of SF₂. For more in-depth information, researchers are encouraged to consult the primary literature cited herein.

discovery and characterization of transient SF₂

An In-depth Technical Guide to the Discovery and Characterization of Transient Sulfur Difluoride (SF₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SF₂) is a transient inorganic compound that has garnered significant interest due to its high reactivity and unique molecular structure. This guide provides a comprehensive overview of the discovery, generation, and characterization of this fleeting molecule. It details the experimental protocols for its observation using state-of-the-art spectroscopic techniques, presents its key physicochemical properties in a structured format, and elucidates its known reaction pathways. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties and potential applications of reactive sulfur-fluorine species.

Introduction

This compound is a V-shaped molecule with C₂ᵥ symmetry. Its transient nature makes it challenging to study, as it readily undergoes dimerization to form FSSF₃.[1] The discovery and characterization of SF₂ have been heavily reliant on specialized spectroscopic techniques capable of probing short-lived species in the gas phase or under matrix-isolated conditions. Understanding the properties of SF₂ is crucial for elucidating the complex chemistry of sulfur fluorides and has implications for various fields, including atmospheric chemistry and the development of novel fluorinating agents.

Generation of Transient SF₂

The generation of SF₂ for experimental study requires methods that can produce the molecule in a controlled environment, typically in the gas phase at low pressures or trapped in an inert matrix.

Several methods have been successfully employed:

-

Reaction of Sulfur Dichloride with Metal Fluorides: One of the primary methods for generating SF₂ involves the reaction of sulfur dichloride (SCl₂) with a fluoride source such as potassium fluoride (KF) or mercury(II) fluoride (HgF₂).[1]

-

Electric Discharge in Sulfur Hexafluoride: A common technique for producing a variety of transient species, including SF₂, is to pass a precursor gas through an electric discharge. In the case of SF₂, a discharge in sulfur hexafluoride (SF₆) or a mixture containing SF₆ can lead to its formation.[2] The high-energy electrons in the discharge fragment the SF₆ molecules, leading to the formation of lower sulfur fluorides.

-

Reaction of Oxygen Difluoride with Hydrogen Sulfide: SF₂ can also be formed through the reaction of oxygen difluoride (OF₂) with hydrogen sulfide (H₂S).[1]

Experimental Characterization Techniques

The characterization of the fleeting SF₂ molecule necessitates the use of high-resolution spectroscopic techniques. The following sections detail the experimental protocols for the key methods used to probe its structure and properties.

Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase by measuring the absorption of microwave radiation corresponding to rotational transitions.

Experimental Protocol:

-

Generation of SF₂: Gaseous SF₂ is produced in a flow system by passing a precursor, such as SCl₂, over heated potassium fluoride (KF) or by subjecting SF₆ to an electric discharge.

-

Introduction into Spectrometer: The transient SF₂ is then rapidly introduced into the sample cell of a microwave spectrometer. Parallel plate cells are often employed for the study of transient species.[3]

-

Microwave Radiation: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded.

-

Data Analysis: The rotational constants (A, B, and C) are determined from the frequencies of the observed rotational transitions. These constants are inversely proportional to the moments of inertia of the molecule, from which the bond length and bond angle can be precisely calculated.

Matrix Isolation Infrared Spectroscopy

Matrix isolation is a technique used to trap reactive species, such as SF₂, in a solid, inert matrix at cryogenic temperatures. This allows for their spectroscopic characterization without the interference of intermolecular interactions or rapid decomposition.

Experimental Protocol:

-

Precursor Selection: A suitable precursor for SF₂, such as SCl₂ or SF₆, is chosen.

-

Matrix Gas: A large excess of an inert gas, typically argon (Ar) or neon (Ne), is used as the matrix material. The precursor-to-matrix gas ratio is usually high, on the order of 1:1000, to ensure proper isolation of the SF₂ molecules.[4]

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window for IR spectroscopy) cooled to very low temperatures (typically 4-20 K).[4][5]

-

In-situ Generation (optional): In some cases, the precursor is photolyzed after deposition in the matrix to generate the transient species of interest.

-

Spectroscopic Analysis: The infrared spectrum of the matrix-isolated SF₂ is then recorded. The vibrational frequencies provide information about the bonding and structure of the molecule.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons.

Experimental Protocol:

-

Generation of SF₂: A beam of transient SF₂ molecules is generated in the gas phase using one of the methods described in Section 2.

-

Ionization: The molecular beam is crossed with a beam of monochromatic high-energy photons (e.g., from a synchrotron source or a UV lamp) of known energy.[6]

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer, such as a concentric hemispherical analyzer.[6]

-

Data Analysis: The binding energies of the electrons in different molecular orbitals are determined from the kinetic energy of the photoelectrons. This provides insight into the electronic structure and bonding of SF₂.

Molecular Properties of SF₂

The following tables summarize the key quantitative data for this compound obtained from various experimental and computational studies.

Table 1: Geometric Parameters of SF₂

| Parameter | Value | Reference(s) |

| S-F Bond Length (r) | 1.589 Å | [7] |

| F-S-F Bond Angle (θ) | 98.16° | [7] |

Table 2: Spectroscopic Constants of ³²S¹⁹F₂

| Constant | Value | Unit | Reference(s) |

| Rotational Constants | |||

| A | 26 950.5017(45) | MHz | [8] |

| B | 9 212.04734(229) | MHz | [8] |

| C | 6 845.31 | MHz | [8] |

| Vibrational Frequencies | |||

| ν₁ (symmetric stretch) | 839 | cm⁻¹ | [7] |

| ν₂ (bending) | 355 | cm⁻¹ | [7] |

| ν₃ (asymmetric stretch) | 813 | cm⁻¹ | [7] |

| Dipole Moment | |||

| μ | 1.05 | D | [8] |

Table 3: Thermochemical and Dissociation Energy Data for SF₂

| Property | Value | Unit | Reference(s) |

| Enthalpy of Formation (ΔfH°₂₉₈) | -296.6 ± 16.7 | kJ/mol | [9] |

| F-S Bond Dissociation Energy (D₀) | 91.7 ± 4.3 | kcal/mol | [10] |

Reactivity and Reaction Mechanisms

Transient SF₂ is highly reactive and readily undergoes reactions, with its dimerization being a prominent pathway.

Dimerization

SF₂ rapidly dimerizes to form thiothionyl fluoride, FSSF₃.[1] This unsymmetrical isomer is proposed to form via the insertion of one SF₂ molecule into the S-F bond of a second SF₂ molecule.[1]

Reaction with Water

Under high-temperature conditions, sulfur can react with water vapor to produce hydrogen sulfide (H₂S) and sulfur dioxide (SO₂).[11] While the direct reaction of SF₂ with water is not extensively detailed in the provided search results, it is expected to be vigorous given the reactivity of other sulfur fluorides.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of transient SF₂.

Conclusion

The study of transient this compound provides a compelling example of how advanced experimental techniques can be employed to characterize highly reactive molecules. Through microwave, matrix isolation, and photoelectron spectroscopies, a detailed picture of the structure, bonding, and reactivity of SF₂ has emerged. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further explore the chemistry of this and other transient species. Future work in this area may focus on elucidating more complex reaction mechanisms involving SF₂ and exploring its potential role as a reactive intermediate in various chemical processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. NIST Triatomic: SF2 [physics.nist.gov]

- 9. nist.gov [nist.gov]

- 10. web.stanford.edu [web.stanford.edu]

- 11. echemi.com [echemi.com]

Gas-Phase Thermochemistry of Sulfur Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur difluoride (SF₂), a transient inorganic molecule, plays a crucial role as an intermediate in the complex chemistry of sulfur-fluorine systems. Despite its fleeting existence under normal conditions, a thorough understanding of its gas-phase thermochemistry is paramount for modeling and predicting the behavior of sulfur-fluorine compounds in various applications, from industrial processes to atmospheric chemistry. This technical guide provides a comprehensive overview of the key gas-phase thermochemical properties of SF₂, detailing the experimental and computational methodologies employed in their determination.

Core Thermochemical Data

The following tables summarize the most critical quantitative data for the gas-phase thermochemistry of this compound. These values are essential for thermodynamic calculations and for understanding the stability and reactivity of the molecule.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of SF₂(g)

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅ K) | -293.19 ± 10.00 | kJ mol⁻¹ | [1] |

| -289.3 ± 6.2 | kJ mol⁻¹ | [1] | |

| -296.6 ± 16.7 | kJ mol⁻¹ | [2] | |

| Standard Enthalpy of Formation (ΔfH°₀ K) | -291.00 ± 10.00 | kJ mol⁻¹ | [1] |

| Standard Entropy (S°₂₉₈.₁₅ K) | 257.60 ± 0.10 | J K⁻¹ mol⁻¹ | [1] |

| Heat Capacity (Cp₂₉₈.₁₅ K) | 44.41 | J K⁻¹ mol⁻¹ | [1] |

Table 2: Ionization and Electron Attachment Energies of SF₂

| Property | Value | Units | Reference(s) |

| Adiabatic Ionization Energy | 10.08 | eV | [2] |

| Adiabatic Ionization Energy | 10.13 ± 0.20 | eV |

Table 3: Bond Dissociation Energies of SF₂ and Related Species

| Bond | Dissociation Energy (D₀) | Units | Reference(s) |

| F-SF | 3.86 | eV | |

| S-F in SF | 3.57 | eV |

Experimental Methodologies

The determination of the thermochemical properties of a transient species like this compound necessitates specialized experimental techniques capable of generating and probing the molecule in the gas phase.

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions. A general workflow for a PIMS experiment is outlined below.

Caption: Generalized workflow for Photoionization Mass Spectrometry.

In a typical experiment to study SF₂, a precursor molecule such as thionyl fluoride (SOF₂) or sulfur tetrafluoride (SF₄) is introduced into a flow tube reactor. The precursor is then subjected to pyrolysis or a microwave discharge to generate the SF₂ radical. The resulting gas mixture is expanded into a vacuum chamber, forming a supersonic molecular beam, which isolates the SF₂ molecules and cools them to low rotational and vibrational temperatures. This molecular beam is then intersected by a tunable vacuum ultraviolet (VUV) photon beam, often from a synchrotron light source. As the photon energy is scanned, the resulting ions are detected by a mass spectrometer, typically a time-of-flight (TOF) analyzer. The ion signal for a specific mass-to-charge ratio (m/z) is plotted as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the PIE curve for the parent ion (SF₂⁺) corresponds to the adiabatic ionization energy of SF₂. Similarly, the appearance energy of fragment ions can be determined from their respective PIE curves.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the electronic structure and vibrational frequencies of the cationic states of a molecule upon photoionization.

The experimental setup for PES is similar to that of PIMS in terms of generating the transient species. However, instead of detecting the ions, the kinetic energy of the ejected photoelectrons is measured. A fixed-energy photon source (e.g., a He I resonance lamp) is used to ionize the SF₂ molecules. The kinetic energy of the photoelectrons is analyzed by an electron energy analyzer. The resulting photoelectron spectrum is a plot of the number of electrons detected versus their kinetic energy. The difference between the photon energy and the kinetic energy of the photoelectrons gives the binding energy of the electrons, which corresponds to the energy required to reach different electronic and vibrational states of the SF₂⁺ cation.

Guided Ion Beam Mass Spectrometry (GIBMS)

Guided ion beam mass spectrometry is a powerful technique for determining bond dissociation energies. The method involves studying collision-induced dissociation (CID) of mass-selected ions.

Caption: General workflow for Guided Ion Beam Mass Spectrometry.

To determine the S-F bond dissociation energy in SF₂⁺, for example, SF₂⁺ ions are generated in an ion source, mass-selected, and then accelerated to a known kinetic energy. These ions are then passed through a collision cell containing a neutral collision gas (e.g., xenon). The collisions can induce dissociation of the SF₂⁺ ions into SF⁺ and F. The product ions and the remaining parent ions are then mass-analyzed and detected. By varying the kinetic energy of the parent ions and monitoring the abundance of the fragment ions, a cross-section for the dissociation process as a function of collision energy can be obtained. The threshold energy for the appearance of the fragment ion is then used to calculate the bond dissociation energy.

Computational Methodologies

Theoretical calculations are indispensable for complementing experimental data and for providing thermochemical values that are difficult or impossible to measure experimentally. High-level ab initio quantum chemical methods are commonly employed for this purpose.

Gaussian-n (G3 and G4) Theories

The Gaussian-n (G3 and G4) theories are composite computational methods designed to achieve high accuracy in thermochemical calculations. These methods involve a series of calculations at different levels of theory and basis sets, which are then combined in a well-defined manner to approximate a high-level calculation with a large basis set.

Caption: Workflow for G3/G4 computational thermochemistry.

A typical G3 or G4 calculation proceeds as follows:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory, such as B3LYP with a reasonably large basis set.

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, CCSD(T)) with different basis sets using the optimized geometry.

-

Energy Combination: The energies from these calculations are combined in a specific formula that includes empirical corrections to account for remaining basis set and correlation effects. This combined energy, along with the ZPVE and thermal corrections, is used to calculate the final thermochemical properties.

Thermochemical Relationships

The various thermochemical quantities are interconnected through fundamental thermodynamic cycles. A modified Born-Haber cycle can be used to illustrate the relationship between the enthalpy of formation, bond dissociation energy, and ionization energy of SF₂.

Caption: Thermochemical cycle for SF₂ ionization and dissociation.

This diagram illustrates how the energy required to form SF₂⁺ from its constituent atoms in their gaseous state can be reached through different pathways, allowing for the calculation of one unknown quantity if the others are known.

Conclusion

The gas-phase thermochemistry of this compound is a rich and complex field that relies on a combination of sophisticated experimental techniques and high-level theoretical calculations. The data presented in this guide provide a solid foundation for understanding the energetic landscape of this important transient molecule. As experimental and computational methods continue to evolve, our knowledge of the thermochemistry of SF₂ and other reactive species will undoubtedly become even more refined, leading to more accurate models of complex chemical systems.

References

Spectroscopic Identification of Sulfur Difluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur difluoride (SF₂), a nonlinear molecule with C₂ᵥ symmetry, is a reactive and unstable gas that readily dimerizes.[1] Its transient nature makes its characterization challenging, yet crucial for understanding fundamental sulfur-fluorine chemistry and as a potential intermediate in various chemical processes. This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize this compound, including detailed experimental protocols, quantitative data, and logical workflows for its synthesis and analysis.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of sulfur dichloride (SCl₂) with a metal fluoride, such as potassium fluoride (KF) or mercury(II) fluoride (HgF₂), at low pressures.[1] Another reported method is the reaction of oxygen difluoride (OF₂) with hydrogen sulfide (H₂S).[1]

Experimental Protocol: Synthesis from Sulfur Dichloride and Potassium Fluoride

This protocol is based on the fluorination of sulfur dichloride.[2]

Materials:

-

Sulfur dichloride (SCl₂)

-

Potassium fluoride (KF), powdered and dried

-

Acetonitrile (solvent)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

A multi-necked flask (e.g., 12-L four-necked Pyrex flask)

-

Thermocouple well

-

Pressure-equalizing dropping funnel

-

Stirrer

-

Ice-cooled reflux condenser

-

Second condenser cooled with a dry ice/acetone mixture (~ -60 °C)

-

Receiver flask cooled in dry ice

Procedure:

-

Under a nitrogen atmosphere, charge the flask with powdered sodium fluoride and acetonitrile.

-

Heat the stirred mixture to 68-70 °C.

-

Add sulfur dichloride from the dropping funnel at a controlled rate, maintaining the reaction temperature.

-

The crude this compound product will distill from the reaction mixture and can be collected in the receiver flask cooled with dry ice.

-

Purification of the crude product can be achieved through fractional condensation.

Safety Precautions:

-

This compound is unstable and reactive. All handling should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

Ensure all glassware is dry to prevent hydrolysis of sulfur dichloride and this compound.

-

Given the hazardous nature of related sulfur fluorides like sulfur hexafluoride, it is prudent to have emergency procedures in place for accidental gas releases.[3][4][5][6] This includes having access to self-contained breathing apparatus (SCBA) and ensuring adequate ventilation.[4][6]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase.[7] It relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels.[7] A molecule must possess a permanent dipole moment to be microwave active, which SF₂ does.[8]

Experimental Protocol

Given the instability of SF₂, its microwave spectrum is typically studied by flowing the freshly synthesized gas at low pressure through a waveguide absorption cell.

Equipment:

-

Microwave spectrometer (e.g., a Stark-modulated spectrometer)

-

Waveguide absorption cell

-

Vacuum line for handling the gaseous sample

-

Pumping system to maintain low pressure

Procedure:

-

Synthesize SF₂ and direct the gaseous product into the microwave spectrometer.

-

Maintain a low pressure of the SF₂ gas in the waveguide absorption cell.

-

Irradiate the sample with microwave radiation and record the absorption spectrum.

-

The analysis of the rotational transitions for both ³²SF₂ and ³⁴SF₂ isotopes allows for the determination of bond length, bond angle, and dipole moment.[5]

The following diagram illustrates the general experimental workflow for microwave spectroscopy of a gas-phase sample.

Quantitative Data

The analysis of the microwave spectrum of SF₂ provides the following structural parameters and rotational constants.

| Parameter | ³²SF₂ Value | ³⁴SF₂ Value |

| Structural Parameters | ||

| S-F Bond Length (r) | 1.589 Å[5] | 1.589 Å[5] |

| F-S-F Bond Angle (θ) | 98° 16'[5] | 98° 16'[5] |

| Dipole Moment (µ) | 1.05 D[5] | 1.05 D[5] |

| Rotational Constants | ||

| A | 30360.2 MHz | 30356.5 MHz |

| B | 10058.4 MHz | 9821.1 MHz |

| C | 7556.1 MHz | 7401.5 MHz |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule.[9] For gas-phase samples, the vibrational transitions are often accompanied by rotational transitions, leading to rovibrational spectra.[9] Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for gas analysis due to its ability to measure multiple gas components simultaneously and its high sensitivity.[9][10][11][12][13]

Experimental Protocol

Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Gas cell with appropriate window material (e.g., KBr or CsI)

-

Vacuum line for sample handling

Procedure:

-

Introduce the gaseous SF₂ sample into the gas cell at a known pressure.

-

Acquire a background spectrum of the evacuated gas cell.

-

Acquire the sample spectrum.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

The following diagram illustrates the logical flow of an FTIR experiment.

Quantitative Data

The fundamental vibrational frequencies of SF₂ have been identified through gas-phase IR spectroscopy.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |

| ν₁ (Symmetric Stretch) | a₁ | 834 |

| ν₂ (Bending) | a₁ | 358 |

| ν₃ (Asymmetric Stretch) | b₁ | 813 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] For SF₂, Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a particularly useful technique for studying its Rydberg states. REMPI is a highly sensitive and selective method that uses lasers to excite and then ionize a molecule, with the resulting ions detected by a mass spectrometer.[14]

Experimental Protocol: REMPI Spectroscopy

Equipment:

-

Pulsed laser system (e.g., Nd:YAG pumped dye laser)

-

Frequency doubling crystals

-

Supersonic molecular beam source

-

Time-of-flight (TOF) mass spectrometer

-

Microchannel plate detector

Procedure:

-

Generate SF₂ radicals, for example, by a pulsed DC discharge of a SF₆/Ar gas mixture in a supersonic molecular beam.

-

The jet-cooled SF₂ molecules are intersected by a tunable laser beam.

-

In a (3+1) REMPI scheme, three photons excite the molecule to a Rydberg state, and a fourth photon ionizes it.

-

The resulting ions are detected by a TOF mass spectrometer.

-

The REMPI spectrum is recorded by monitoring the ion current at the mass-to-charge ratio of SF₂ (m/z = 70) as a function of the laser wavelength.

The following diagram shows the relationship between the components in a REMPI spectroscopy experiment.

Quantitative Data

REMPI spectroscopy has been used to identify previously unknown Rydberg states of the SF₂ radical. For example, a (3+1) REMPI excitation scheme in the wavelength range of 408–420 nm has been used to characterize three such states.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[15] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, which can be useful for structural elucidation.[7][15]

Experimental Protocol: Electron Ionization Mass Spectrometry

Equipment:

-

Mass spectrometer with an electron ionization source

-

Gas inlet system

Procedure:

-

Introduce the gaseous SF₂ sample into the ion source of the mass spectrometer.

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

The following diagram illustrates the fragmentation pathway in electron ionization mass spectrometry.

Quantitative Data

The electron ionization mass spectrum of SF₂ would be expected to show a molecular ion peak and several fragment ions. The following table presents the predicted major ions and their corresponding mass-to-charge ratios.

| Ion | m/z | Predicted Abundance |

| [SF₂]⁺• (Molecular Ion) | 70 | Moderate to High |

| [SF]⁺ | 51 | High |

| [S]⁺• | 32 | Moderate |

Note: The relative abundances are predictions based on typical fragmentation patterns of halogenated compounds and the stability of the resulting ions. The [SF]⁺ fragment is expected to be abundant due to the stability of the sulfenyl cation.

Conclusion

The spectroscopic identification of this compound requires a combination of techniques to fully elucidate its structure and properties. Microwave spectroscopy provides precise geometric data, while infrared spectroscopy identifies its fundamental vibrational modes. UV-Vis spectroscopy, particularly REMPI, allows for the investigation of its electronic structure. Mass spectrometry confirms the molecular weight and provides insight into its fragmentation pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this reactive and important molecule. Due to its instability, careful handling and specialized experimental setups are paramount for the successful spectroscopic characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. certs-msds.airliquide.ca [certs-msds.airliquide.ca]

- 4. produkte.linde-gas.at [produkte.linde-gas.at]

- 5. amp.generalair.com [amp.generalair.com]

- 6. alsafetydatasheets.com [alsafetydatasheets.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. m.youtube.com [m.youtube.com]

- 14. devries.chem.ucsb.edu [devries.chem.ucsb.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Unveiling the Elusive Reactivity of Sulfur Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur difluoride (SF₂), a fleeting yet reactive inorganic molecule, holds significant untapped potential in synthetic chemistry. Its unique electronic structure, characterized by a central sulfur atom with two lone pairs of electrons and two highly electronegative fluorine atoms, dictates a rich and complex reactivity profile. This guide provides a comprehensive technical overview of the fundamental reactivity of SF₂, consolidating available quantitative data, detailing experimental methodologies, and visualizing key reaction pathways. Understanding the core principles of SF₂ reactivity is paramount for harnessing its synthetic utility in the development of novel pharmaceuticals and advanced materials.

Introduction

This compound is a V-shaped molecule with a bond angle of approximately 98° and an S-F bond length of about 159 pm.[1][2] Its electronic structure, featuring a total of 20 valence electrons, results in a polar molecule with the sulfur atom acting as a potential site for both nucleophilic and electrophilic interactions.[3][4] The high reactivity and inherent instability of SF₂, readily dimerizing to FSSF₃, have historically presented significant challenges to its study and application.[1] However, recent advancements in experimental and computational chemistry are beginning to illuminate its diverse reaction landscape. This document serves as a detailed resource for researchers seeking to explore and exploit the synthetic capabilities of this intriguing molecule.

Synthesis and Handling

The generation of SF₂ is typically achieved through the reaction of sulfur dichloride (SCl₂) with a fluoride source, such as potassium fluoride (KF) or mercury(II) fluoride (HgF₂).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Sulfur dichloride (SCl₂)

-

Potassium fluoride (KF), freshly dried and powdered

-

A suitable low-temperature, inert solvent (e.g., CFCl₃)

-

Vacuum line apparatus

-

Low-temperature reaction vessel

Procedure:

-

Assemble a vacuum line apparatus equipped with a low-temperature reaction vessel cooled to -196 °C (liquid nitrogen).

-

Introduce freshly dried and powdered potassium fluoride into the reaction vessel.

-

Degas the KF under vacuum to remove any adsorbed moisture and air.

-

Introduce a stoichiometric amount of sulfur dichloride vapor into the reaction vessel via the vacuum line.

-

Allow the reactants to slowly warm to a temperature where the reaction initiates, typically around -78 °C (dry ice/acetone bath). The reaction progress can be monitored by observing pressure changes in the system.

-

The gaseous SF₂ product is highly unstable and should be used in situ for subsequent reactions or trapped at liquid nitrogen temperature for short-term storage.

Caution: this compound is a toxic and unstable gas. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Core Reactivity

The reactivity of SF₂ is governed by the electrophilic and nucleophilic nature of the sulfur atom, as well as the presence of lone pairs that can participate in various interactions.

Dimerization

The most prominent reaction of SF₂ is its rapid dimerization to form 1,1,1,2-tetrafluorodisulfane (FSSF₃), an unsymmetrical isomer of S₂F₄.[1] This reaction is highly exothermic.

Thermodynamic and Kinetic Data for SF₂ Dimerization

| Parameter | Value | Reference |

| Thermodynamic Data | ||

| Standard Enthalpy of Formation (ΔHf°) of SF₂(g) | -267 kJ/mol | |

| Kinetic Data | ||

| Electron Attachment Rate Constant (300 K) | 4 x 10-9 cm³ s-1 |

Further quantitative data on the kinetics of dimerization is limited in the available literature.

Logical Relationship: Dimerization of SF₂

Caption: Dimerization pathway of SF₂.

Insertion Reactions

Computational studies suggest that SF₂ can undergo insertion reactions, particularly with C-C multiple bonds, through the formation of chalcogen bonds.[5][6][7][8][9] These interactions involve the sulfur atom of SF₂ acting as a Lewis acid and the π-system of the unsaturated hydrocarbon acting as a Lewis base.

Binding Energies of SF₂ with Unsaturated Hydrocarbons

| Hydrocarbon | Binding Energy (kcal/mol) | Reference |

| Ethene | 4.6 | [5][6] |

| Ethyne | 3.3 | [5][6] |

| 1,3-Butadiene (cis) | 6.6 | [5][6] |

| Benzene | 4.1 | [5][6] |

Experimental Protocol: Theoretical Insertion Reaction of SF₂ with Ethene (Illustrative)

To date, detailed experimental protocols for the insertion reactions of SF₂ with unsaturated hydrocarbons are not well-documented in the literature. The following is an illustrative protocol based on theoretical predictions.

Materials:

-

In situ generated SF₂

-

Ethene gas

-

Low-temperature reaction vessel

-

Spectroscopic analysis equipment (e.g., matrix isolation IR or NMR)

Procedure:

-

Generate SF₂ in situ as described in Section 2.

-

Introduce a controlled amount of ethene gas into the reaction vessel containing SF₂ at low temperature (-196 °C).

-

Slowly warm the reaction mixture to allow for the interaction between SF₂ and ethene. The reaction temperature would need to be carefully controlled to favor the insertion reaction over SF₂ dimerization.

-

Monitor the reaction progress using a suitable spectroscopic technique. Matrix isolation infrared spectroscopy would be ideal for identifying the transient insertion product.

-

Characterize the resulting product, a putative thiirane derivative, to confirm the insertion reaction.

Signaling Pathway: SF₂ Interaction with a C=C Bond

Caption: Proposed pathway for SF₂ insertion.

Reactions with Lewis Acids

The sulfur atom in SF₂ possesses lone pairs of electrons, allowing it to act as a Lewis base in the presence of strong Lewis acids. Conversely, the electron-withdrawing fluorine atoms can induce electrophilic character at the sulfur atom, enabling it to act as a Lewis acid.

While specific experimental data on the reactions of SF₂ with common Lewis acids like boron trifluoride (BF₃)[10][11] or antimony pentafluoride (SbF₅)[12][13][14][15] are scarce, theoretical studies and the known behavior of other sulfur fluorides suggest that adduct formation is likely.

Experimental Workflow: Investigating SF₂-Lewis Acid Reactions

Caption: Workflow for SF₂-Lewis acid study.

Reactions with Nucleophiles and Electrophiles

The dual electronic nature of the sulfur atom in SF₂ makes it susceptible to attack by both nucleophiles and electrophiles.

-

Nucleophilic Attack: Strong nucleophiles are expected to attack the sulfur atom, displacing a fluoride ion. Theoretical studies on related sulfenyl derivatives suggest that such reactions may proceed via an addition-elimination mechanism.[16][17][18][19]

-

Electrophilic Attack: The lone pairs on the sulfur atom can be attacked by strong electrophiles. The electrophilicity of the sulfur in SF₂ is influenced by the high electronegativity of the attached fluorine atoms.[3][20]

Detailed experimental studies and quantitative kinetic data for these reactions with SF₂ are currently limited, representing a fertile area for future research.

Conclusion and Future Outlook

This compound, despite its instability, presents a fascinating and largely unexplored area of chemical reactivity. Its ability to act as a precursor to more complex sulfur-fluorine compounds, engage in insertion reactions, and interact with both Lewis acids and bases highlights its potential as a versatile building block in organic and inorganic synthesis. The development of efficient methods for its in situ generation and trapping, coupled with advanced computational and spectroscopic techniques, will be crucial in unlocking the full synthetic potential of this reactive molecule. Further research into the kinetics and thermodynamics of its fundamental reactions will provide the necessary foundation for its rational application in the design and synthesis of novel molecules for the pharmaceutical and materials science industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. m.youtube.com [m.youtube.com]

- 5. S···π Chalcogen Bonds between SF2 or SF4 and C-C Multiple Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - SÂ·Â·Â·Ï Chalcogen Bonds between SF2 or SF4 and CâC Multiple Bonds - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 7. S···π Chalcogen Bonds between SF2 or SF4 and C-C Multiple Bonds. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The reaction of antimony with fluorosulphuric acid and antimony pentafluoride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Antimony pentafluoride [a.osmarks.net]

- 14. acs.org [acs.org]

- 15. Antimony pentafluoride - Wikipedia [en.wikipedia.org]

- 16. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Theoretical study of nucleophilic substitution at two-coordinate sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. quora.com [quora.com]

Unraveling the Quantum Landscape: A Technical Guide to Sulfur Difluoride Potential Energy Surface Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the computational exploration of the sulfur difluoride (SF₂) potential energy surface (PES). Understanding the PES is fundamental to predicting molecular properties, reaction dynamics, and spectroscopic behavior. This document provides a comprehensive overview of the theoretical methodologies employed, summarizes key quantitative data from prominent studies, and outlines the experimental protocols used to validate computational findings.

Introduction to the SF₂ Potential Energy Surface

The potential energy surface is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, a simple triatomic molecule, the PES can be visualized as a three-dimensional plot where two dimensions correspond to the S-F bond lengths and one to the F-S-F bond angle. Minima on this surface correspond to stable isomers, while saddle points represent transition states for reactions such as dissociation or isomerization. Accurate calculation of the SF₂ PES is crucial for determining its equilibrium geometry, vibrational frequencies, and dissociation energy.

Theoretical Methodologies

The accurate calculation of the SF₂ potential energy surface relies on sophisticated ab initio molecular orbital methods. The choice of methodology is a critical balance between computational cost and desired accuracy. High-level coupled-cluster methods, such as CCSD(T), are often employed to achieve high accuracy in energy calculations. Density Functional Theory (DFT) with various functionals, like B3LYP, also provides a cost-effective approach for geometry optimizations and frequency calculations.

Generalized Valence Bond (GVB) theory offers a unique perspective by providing a clear picture of the electronic structure and bonding, which is particularly useful for understanding dissociation pathways. The selection of the basis set, which mathematically describes the atomic orbitals, is also crucial. Correlation-consistent basis sets, such as the aug-cc-pVnZ series, are commonly used to systematically approach the complete basis set limit.

Experimental Protocols: Computational Details

The following summarizes a typical high-level computational protocol for SF₂ PES calculations, synthesized from various research studies:

-

Geometry Optimization: The initial geometry of SF₂ is optimized to find the minimum energy structure. This is often performed using methods like Møller-Plesset perturbation theory (MP2) or DFT (e.g., B3LYP) with a reasonably large basis set (e.g., 6-311+G*).

-

Frequency Calculations: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

-

Single-Point Energy Calculations: To obtain a more accurate energy, single-point calculations are performed on the optimized geometry using higher-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with a larger basis set (e.g., aug-cc-pVQZ).

-

Potential Energy Surface Scans: To explore the PES, a series of constrained geometry optimizations are performed. For instance, the S-F bond lengths can be systematically varied while allowing the bond angle to relax, or the bond angle can be scanned for fixed bond lengths. The energies from these calculations are then used to map out the surface.

-

Dissociation Energy: The dissociation energy (D₀) is calculated as the energy difference between the SF₂ molecule at its equilibrium geometry and the separated fragments (SF + F), including zero-point vibrational energy (ZPVE) corrections.

Quantitative Data Summary

The following tables summarize key quantitative data for the ground electronic state (X̃ ¹A₁) of this compound from various theoretical studies, alongside experimental values for comparison.

| Parameter | Theoretical Method | Basis Set | Calculated Value | Experimental Value | Reference |

| Equilibrium S-F Bond Length (rₑ) | CCSD(T) | aug-cc-pV(Q+d)Z | 1.587 Å | 1.589 Å | [1] |

| B3LYP-D3 | 6-31G | Not Specified | [2] | ||

| Equilibrium F-S-F Bond Angle (θₑ) | CCSD(T) | aug-cc-pV(Q+d)Z | 98.07° | 98.048° | [1][2] |

| B3LYP-D3 | 6-31G | 100.2° | [2] | ||

| Symmetric Stretching Frequency (ν₁) | CCSD(T) | aug-cc-pV(5+d)Z | 985.6 cm⁻¹ | 935 ± 40 cm⁻¹ | [1] |

| Bending Frequency (ν₂) | CCSD(T) | aug-cc-pV(5+d)Z | Not Specified | [1] | |

| Asymmetric Stretching Frequency (ν₃) | Not Specified | ||||

| Dissociation Energy (D₀) SF₂ → SF + F | CCSD(T) | Not Specified | Not Specified | 91.7 ± 4.3 kcal/mol | [3] |

Visualizing Computational Workflows and Concepts

To better illustrate the processes and relationships involved in calculating the SF₂ potential energy surface, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical workflow for computational chemistry calculations on SF₂.

References

An In-depth Technical Guide to the Isomers of Sulfur Difluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the known isomers of sulfur difluoride (SF₂), offering a detailed analysis of their properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing the foundational knowledge necessary for further investigation and application of these reactive sulfur fluoride species.

Introduction to this compound Isomers

This compound and its isomers are small, reactive molecules that have been the subject of considerable interest in experimental and theoretical chemistry. Their study provides fundamental insights into chemical bonding, molecular structure, and reactivity of sulfur-fluorine compounds. To date, three distinct isomers with the molecular formula S₂F₂ have been identified:

-

This compound (SF₂): The most stable and well-characterized isomer.

-

Dithis compound (FSSF): A less stable, chain-like isomer.

-

Thiothionyl Fluoride (S=SF₂): Another unstable isomer with a branched structure.

The instability and high reactivity of FSSF and S=SF₂ make their isolation and characterization challenging, necessitating specialized experimental techniques.

Comparative Properties of this compound Isomers

The structural and electronic properties of the three isomers differ significantly, leading to distinct chemical behaviors. The following table summarizes key quantitative data for each isomer, facilitating a direct comparison.

| Property | This compound (SF₂) | Dithis compound (FSSF) | Thiothionyl Fluoride (S=SF₂) |

| Molar Mass ( g/mol ) | 70.06 | 102.12 | 102.12 |

| Symmetry | C₂ᵥ | C₂ | Cₛ |

| S-F Bond Length (Å) | 1.589[1] | 1.635[1] | S-F: 1.608, S=S: 1.856 |

| S-S Bond Length (Å) | - | 1.890[1] | 1.856 |

| Bond Angle (°) | F-S-F: 98.17[1] | F-S-S: 108.3[1] | F-S-F: 91.7, S-S-F: 108.1 |

| Dihedral Angle (°) | - | F-S-S-F: 87.9[1] | - |

| Dipole Moment (D) | 1.05[1] | ~1.45 | ~0.98 |

| Relative Energy (kJ/mol) | 0 (Reference) | ~50 | ~17 |

Note: Some values for S=SF₂ are based on computational studies due to its high reactivity and difficulty in experimental measurement.

Synthesis of this compound Isomers

The synthesis of each isomer requires specific precursors and reaction conditions to favor the formation of the desired product and minimize the presence of others.

Synthesis of this compound (SF₂)

This compound is typically generated in the gas phase at low pressures from the reaction of sulfur dichloride (SCl₂) with a fluoride source.

Reaction: SCl₂ + 2 KF → SF₂ + 2 KCl or SCl₂ + HgF₂ → SF₂ + HgCl₂

The product is highly unstable and readily dimerizes to FSSF₃.

Synthesis of Dithis compound (FSSF)

FSSF can be synthesized by the fluorination of sulfur. A common laboratory method involves the reaction of sulfur with silver(II) fluoride.

Reaction: S₈ + 8 AgF₂ → 4 FSSF + 8 AgF

This reaction is typically carried out in a flow system at elevated temperatures.

Synthesis of Thiothionyl Fluoride (S=SF₂)

Thiothionyl fluoride is often produced through the isomerization of FSSF or by the reaction of disulfur dichloride (S₂Cl₂) with a fluoride salt at elevated temperatures.

Reaction: S₂Cl₂ + 2 KF → S=SF₂ + 2 KCl

It can also be formed by the reaction of nitrogen trifluoride with sulfur.

Experimental Characterization Protocols

The characterization of these highly reactive and unstable isomers relies on specialized spectroscopic techniques capable of probing molecules in the gas phase or trapped in inert matrices at cryogenic temperatures.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. It measures the rotational transitions of molecules, which are highly sensitive to the moments of inertia and, therefore, the molecular geometry.

Detailed Experimental Protocol for Microwave Spectroscopy of SF₂ Isomers:

-

Sample Introduction: The this compound isomer is generated in situ in a flow system immediately before entering the spectrometer. For SF₂, this involves passing SCl₂ vapor over heated KF or HgF₂. For FSSF and S=SF₂, the products of the respective synthesis reactions are introduced into the spectrometer at low pressure.

-

Microwave Radiation: A tunable source of microwave radiation is passed through the gas-phase sample in a waveguide or a Fabry-Pérot cavity.

-